![molecular formula C23H33N5O5 B063527 阿普司汀 CAS No. 160470-73-5](/img/structure/B63527.png)
阿普司汀
描述
Apstatin is a selective inhibitor of aminopeptidase P, an enzyme involved in the metabolism of peptides such as bradykinin. Bradykinin is a vasoactive peptide that plays a role in various biological processes, including the regulation of blood pressure and cardiac functions . Apstatin has been studied for its potential cardioprotective effects, particularly in reducing myocardial infarct size in models of acute ischemia and reperfusion .
科学研究应用
Cardiovascular Protection
Mechanism of Action
Apstatin's primary mechanism involves the inhibition of aminopeptidase P, which leads to increased levels of bradykinin. Bradykinin is known for its vasodilatory effects and cardioprotective properties. By preventing the degradation of bradykinin, apstatin enhances its physiological effects, making it a valuable compound in cardiovascular studies.
Case Study: Myocardial Infarction
A notable study investigated the effects of apstatin in an in vivo model of acute myocardial ischaemia and reperfusion. The study involved pentobarbital-anesthetized rats subjected to coronary artery occlusion followed by reperfusion. The results indicated that apstatin significantly reduced myocardial infarct size (IS/AAR%) to 18±2%, comparable to the effects observed with the ACE inhibitor ramiprilat (18±3%) . This reduction was attributed to the accumulation of bradykinin, as blockade of B2 receptors with HOE140 negated the cardioprotective effects of apstatin .
Enhanced Vasodilation
Bradykinin Potentiation
Apstatin has been shown to potentiate the vasodilatory response to bradykinin. In experiments involving isolated rat lungs, apstatin effectively inhibited aminopeptidase P activity, leading to increased levels of bradykinin and enhanced vasodilation . This property suggests potential applications in treating conditions characterized by impaired vasodilation, such as hypertension.
Blood Pressure Regulation
In hypertensive models, apstatin has demonstrated efficacy in reducing blood pressure. Studies indicated that pretreatment with apstatin could significantly enhance blood pressure responses to bradykinin, suggesting its potential as an adjunct therapy for hypertension .
Research Applications in Pharmacology
Inhibition Studies
Apstatin serves as a critical tool for studying the role of aminopeptidase P in various physiological processes. Its selective inhibition allows researchers to explore the dynamics of peptide metabolism without interfering with other pathways. For instance, studies have shown that apstatin does not inhibit angiotensin-converting enzyme (ACE) or other known bradykinin-degrading enzymes, affirming its specificity .
Table 1: Summary of Apstatin Research Findings
Study Focus | Methodology | Key Findings |
---|---|---|
Myocardial Infarction | In vivo rat model | IS/AAR% reduced by 45% with apstatin |
Vasodilation | Isolated lung perfusion | Enhanced bradykinin response |
Hypertension | Aortic-coarctation model | Significant blood pressure reduction observed |
Future Perspectives
The ongoing research into apstatin's applications suggests promising avenues for therapeutic development. Its unique ability to modulate bradykinin levels positions it as a potential candidate for treating cardiovascular diseases and conditions associated with impaired vascular function.
作用机制
Target of Action
Apstatin is a selective inhibitor of aminopeptidase P (APP) . APP is an enzyme that plays a crucial role in the metabolism of certain peptides in the body.
Mode of Action
Apstatin interacts with its target, APP, by inhibiting its action . This inhibition leads to an increase in the levels of certain peptides that would otherwise be metabolized by APP .
Biochemical Pathways
The inhibition of APP by Apstatin affects the metabolism of peptides such as bradykinin . Bradykinin is a peptide that plays a role in many physiological processes, including the regulation of blood pressure and the promotion of inflammation. By inhibiting APP, Apstatin increases the levels of bradykinin, thereby enhancing its physiological effects .
Pharmacokinetics
Like other small molecule drugs, its absorption, distribution, metabolism, and excretion (adme) properties would play a significant role in its bioavailability .
Result of Action
The inhibition of APP by Apstatin and the subsequent increase in bradykinin levels can lead to various physiological effects. For instance, it has been shown to increase bradykinin-promoted cardioprotection in rats with artificially introduced myocardial infarctions .
生化分析
Biochemical Properties
Apstatin acts by selectively inhibiting APP, thereby influencing the metabolism of peptides that are substrates for this enzyme . The nature of the interaction between Apstatin and APP is one of competitive inhibition, where Apstatin binds to the active site of APP, preventing it from interacting with its natural substrates .
Cellular Effects
Apstatin has been shown to reduce myocardial infarct size in a rat model of acute ischemia and reperfusion This suggests that Apstatin can influence cell function, particularly in the context of cardiovascular cells
Molecular Mechanism
The molecular mechanism of action of Apstatin involves its binding to APP and inhibiting its enzymatic activity . This inhibition can lead to changes in the levels of peptides that are normally metabolized by APP, potentially leading to alterations in gene expression and other cellular processes .
Dosage Effects in Animal Models
In animal models, Apstatin has been shown to reduce myocardial infarct size
Metabolic Pathways
Apstatin is involved in the metabolic pathway of peptides that are substrates for APP . By inhibiting APP, Apstatin can alter the levels of these peptides, potentially affecting metabolic flux and metabolite levels .
准备方法
The synthesis of Apstatin involves the use of specific amino acids and peptide bonds. One method includes the incorporation of N-terminal 2-hydroxy-3-amino acids, which are known to inhibit metal-dependent peptidases . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield .
化学反应分析
Apstatin undergoes various chemical reactions, including:
Oxidation: Apstatin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within Apstatin, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Apstatin is unique in its selective inhibition of aminopeptidase P. Similar compounds include:
Bestatin: Inhibits leucine aminopeptidase and other metal-dependent peptidases.
Amastatin: Inhibits aminopeptidase B and aminopeptidase M.
Compared to these compounds, Apstatin specifically targets aminopeptidase P, making it a valuable tool for studying the physiological roles of this enzyme and its substrates .
生物活性
Apstatin is a selective inhibitor of aminopeptidase P (AP-P), a key enzyme involved in the degradation of bradykinin, which plays a significant role in cardiovascular function and regulation. This article explores the biological activity of Apstatin, focusing on its mechanisms, effects on various physiological processes, and relevant case studies.
Apstatin exerts its biological effects primarily through the inhibition of AP-P, which is responsible for the breakdown of bradykinin. By inhibiting this enzyme, Apstatin enhances the vasodilatory effects of bradykinin, leading to improved blood flow and reduced blood pressure. The compound has been shown to have a potent inhibitory effect on AP-P with an IC50 value of approximately 2.9 µM in humans .
Physiological Effects
- Vasodilation : Apstatin has been demonstrated to potentiate the vasodilatory effects of bradykinin in various animal models. This effect is crucial for managing conditions such as hypertension and heart failure .
- Cardioprotection : In studies involving rat models, Apstatin has been shown to reduce cardiac damage and arrhythmias induced by ischemia/reperfusion injury. This cardioprotective effect is attributed to its ability to enhance bradykinin activity, which promotes vasodilation and reduces myocardial oxygen demand .
- Blood Pressure Regulation : Apstatin has been effective in lowering blood pressure in models of aortic coarctation-induced hypertension. Its mechanism involves the modulation of angiotensin peptide levels through inhibition of AP-P, thereby influencing vascular resistance .
Table 1: Summary of Biological Activities of Apstatin
Biological Activity | Effect | Mechanism |
---|---|---|
Vasodilation | Increased blood flow | Inhibition of AP-P leading to enhanced bradykinin activity |
Cardioprotection | Reduced cardiac damage | Potentiation of bradykinin effects |
Blood Pressure Reduction | Decreased systolic and diastolic pressure | Modulation of angiotensin peptides |
Case Studies
Several studies have highlighted the clinical implications of Apstatin's biological activities:
- Hypertension Management : A study demonstrated that administration of Apstatin in hypertensive rats resulted in significant reductions in both systolic and diastolic blood pressure. The study concluded that this effect was mediated by enhanced bradykinin levels due to decreased degradation .
- Cardiac Ischemia : In a controlled experiment involving ischemia/reperfusion injury, rats treated with Apstatin showed markedly lower levels of myocardial infarction compared to control groups. The cardioprotective effect was associated with increased nitric oxide availability and reduced oxidative stress .
- Bradykinin Potentiation : Research indicated that Apstatin could effectively enhance the therapeutic outcomes associated with bradykinin administration in various cardiovascular diseases, suggesting its potential as an adjunct therapy in managing heart failure and ischemic heart disease .
属性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUZAPYLPWFHE-HXFGRODQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936303 | |
Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160470-73-5 | |
Record name | Apstatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apstatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APSTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。